4-Chloro-2-nitro-1-(phenylsulfonyl)benzene

Catalog No.
S548441
CAS No.
86030-08-2
M.F
C12H8ClNO4S
M. Wt
297.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-nitro-1-(phenylsulfonyl)benzene

CAS Number

86030-08-2

Product Name

4-Chloro-2-nitro-1-(phenylsulfonyl)benzene

IUPAC Name

1-(benzenesulfonyl)-4-chloro-2-nitrobenzene

Molecular Formula

C12H8ClNO4S

Molecular Weight

297.71 g/mol

InChI

InChI=1S/C12H8ClNO4S/c13-9-6-7-12(11(8-9)14(15)16)19(17,18)10-4-2-1-3-5-10/h1-8H

InChI Key

VZDUQPHKUBZMLW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Solubility

Soluble in DMSO, not in water

Synonyms

BTB1; BTB 1 ; BTB-1.

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Description

The exact mass of the compound 4-Chloro-2-nitro-1-(phenylsulfonyl)benzene is 296.98626 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 658180. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

4-Chloro-2-nitro-1-(phenylsulfonyl)benzene, with the chemical formula C₁₂H₈ClNO₄S and a molecular weight of 297.71 g/mol, is a compound characterized by its unique structure that includes a chloro group, a nitro group, and a phenylsulfonyl moiety. It appears as a solid, typically white to off-white in color, and is soluble in dimethyl sulfoxide at concentrations of 30 mg/ml . This compound is known by various synonyms, including BTB-1 and NSC156750, and has been investigated for its biological activities and potential applications in medicinal chemistry.

There is no scientific research currently available on the mechanism of action of 4-Chloro-2-nitro-1-(phenylsulfonyl)benzene [].

  • Scientific databases like PubChem do not contain any entries for this specific compound, indicating it might be a lesser-known or niche molecule. PubChem:

  • Some commercial suppliers offer the compound, but their descriptions primarily focus on safety data sheets (SDS) and availability rather than research applications.[Safety Data Sheet for 4-Chloro-2-nitro-1-(phenylsulfonyl)benzene, Echemi [example for SDS info]]

4-Chloro-2-nitro-1-(phenylsulfonyl)benzene is primarily known for its role as an inhibitor of the mitotic kinesin Kif18A. The compound binds to an allosteric site on Kif18A, which prevents conformational changes necessary for motor function. This interaction has been quantified with an IC₅₀ value of 1.7 µM, indicating its potency as an inhibitor . Additionally, it has been shown to suppress the replication of influenza A virus by inhibiting key signaling pathways such as AKT and MAPK pathways, thus preventing the nuclear export of viral components .

The compound exhibits notable biological activities:

  • Inhibition of Kif18A: As mentioned, it serves as a selective inhibitor of mitotic kinesin Kif18A, which is crucial for cell division.
  • Antiviral Properties: It has demonstrated efficacy against influenza A virus by interfering with viral replication mechanisms .
  • Impact on Immune Cells: It inhibits the differentiation of mouse bone marrow cells into dendritic cells, which may have implications in immunology .

Synthesis of 4-chloro-2-nitro-1-(phenylsulfonyl)benzene can be achieved through several methods:

  • Nitration: Starting from 4-chlorobenzene sulfonamide, nitration can be performed using a mixture of nitric and sulfuric acids to introduce the nitro group.
  • Sulfonylation: The introduction of the phenylsulfonyl group can be accomplished via sulfonyl chloride reactions with appropriate aromatic compounds.
  • Coupling Reactions: Coupling methods involving palladium-catalyzed cross-coupling reactions may also be employed to form the desired compound .

4-Chloro-2-nitro-1-(phenylsulfonyl)benzene finds applications primarily in research settings:

  • Cancer Research: Its role as a Kif18A inhibitor makes it a candidate for studies related to cancer cell proliferation.
  • Antiviral Research: Its ability to inhibit influenza A virus replication positions it as a potential therapeutic agent in virology .
  • Chemical Biology: The compound is useful in probing cellular mechanisms involving motor proteins.

Several compounds share structural similarities with 4-chloro-2-nitro-1-(phenylsulfonyl)benzene. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
4-Chloro-2-nitrobenzeneC₆H₄ClN₃O₂Simple nitro-substituted benzene; less complex than target compound
4-Nitrophenyl sulfoneC₁₂H₉NO₄SLacks chloro group; used in similar applications
Benzene sulfonamideC₆H₇NO₂SBasic structure; precursor for various sulfonyl compounds

These compounds differ primarily in their functional groups and biological activities. The unique combination of chloro, nitro, and phenylsulfonyl groups in 4-chloro-2-nitro-1-(phenylsulfonyl)benzene contributes to its distinct biological profile and potential applications in medical research.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Exact Mass

296.9862566 g/mol

Monoisotopic Mass

296.9862566 g/mol

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

86030-08-2

Wikipedia

4-Chloro-2-nitro-1-(phenylsulfonyl)benzene

Dates

Modify: 2023-08-15
1: Catarinella M, Grüner T, Strittmatter T, Marx A, Mayer TU. BTB-1: a small molecule inhibitor of the mitotic motor protein Kif18A. Angew Chem Int Ed Engl. 2009;48(48):9072-6. doi: 10.1002/anie.200904510. PubMed PMID: 19856362.

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